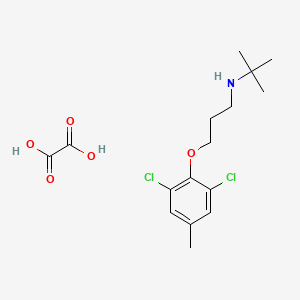![molecular formula C20H17N3OS B5227225 3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)
3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as MTAA and belongs to the class of acrylonitrile derivatives.
Wirkmechanismus
The mechanism of action of MTAA involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division and intracellular transport. By inhibiting microtubule formation, MTAA disrupts these processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MTAA has been found to induce changes in the levels of various biochemical markers, including caspase-3, Bax, and Bcl-2. These markers are involved in the regulation of apoptosis and cell survival. MTAA has also been shown to induce cell cycle arrest in cancer cells, which further contributes to its cytotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTAA in lab experiments is its potential for selective targeting of cancer cells. This compound has been found to exhibit cytotoxic activity against cancer cells while having minimal effects on normal cells. However, the moderate yield of the synthesis and the need for careful purification can be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on MTAA. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in combination therapy with other anticancer agents. Furthermore, the study of its effects on cancer stem cells and its potential for use in drug delivery systems are also areas of interest for future research.
Synthesemethoden
The synthesis of MTAA involves the reaction between 3-methoxyaniline and 4-(4-methylphenyl)-2-thiocyanatoacetic acid, followed by cyclization of the resulting intermediate. The yield of the synthesis is moderate and requires careful purification to obtain pure MTAA.
Wissenschaftliche Forschungsanwendungen
MTAA has been studied for its potential applications in cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-6-8-15(9-7-14)19-13-25-20(23-19)16(11-21)12-22-17-4-3-5-18(10-17)24-2/h3-10,12-13,22H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNNUWBWPCNTI-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)



![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)